molecular formula C12H18BNO5 B2527490 3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole CAS No. 2246875-70-5

3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole

Cat. No.: B2527490
CAS No.: 2246875-70-5
M. Wt: 267.09
InChI Key: UARZUNHZFYJYRQ-UHFFFAOYSA-N
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Description

3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole (IUPAC name: ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate) is a heterocyclic compound featuring an isoxazole core substituted with an ethyl carboxylate group at position 3 and a pinacolboronate ester at position 5 (Fig. 1). The pinacolboronate group enhances stability and solubility, making this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis . Its isoxazole scaffold, a five-membered ring containing oxygen and nitrogen, contributes to its electron-deficient character, which may influence reactivity in catalytic processes.

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-6-16-10(15)8-7-9(17-14-8)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARZUNHZFYJYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246875-70-5
Record name ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyloxycarbonyl-5-(pinacolboronate)-isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the ethyloxycarbonyl and pinacolboronate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The ethyloxycarbonyl group can be introduced via esterification reactions, while the pinacolboronate group is typically introduced through borylation reactions using pinacolborane as a reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product. The process may also involve purification steps such as crystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacolboronate group facilitates palladium-catalyzed couplings with aryl/heteroaryl halides, forming biaryl/heterobiaryl frameworks. Key findings include:

SubstrateCatalyst SystemConditionsYieldPd Residue (ppm)Source
4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃, MeOH, 60°C88%3–8
2-ChloropyridinePdCl₂(dppf) (1.5 mol%)Na₂CO₃, DME, reflux76%143
3-Iodoimidazo[1,2-a]pyridinePd(OAc)₂ (2 mol%), SPhosCsF, THF, 70°C82%231

Mechanistic Insights :

  • Oxidative addition of aryl halides to Pd(0) forms Pd(II) intermediates.

  • Transmetallation occurs via boronate-Pd exchange, followed by reductive elimination to yield coupled products .

  • Catalyst loading optimization (1–5 mol% Pd) balances efficiency with residual metal contamination .

Nucleophilic Substitution at Ethyloxycarbonyl Group

The ethyl ester undergoes hydrolysis and aminolysis under controlled conditions:

Hydrolysis to Carboxylic Acid

  • Conditions : 2M NaOH, H₂O/THF (1:1), 50°C, 4h .

  • Outcome : Quantitative conversion to 5-(pinacolboronate)-isoxazole-3-carboxylic acid (isolated yield: 85%) .

Aminolysis with Primary Amines

  • Conditions : EDCl/HOBt, DIPEA, DMF, RT, 12h .

  • Example : Reaction with benzylamine yields 3-(benzylcarboxamido)-5-(pinacolboronate)-isoxazole (72% yield) .

Isoxazole Ring Functionalization

The electron-deficient isoxazole core participates in regioselective modifications:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C4 (unsubstituted position), yielding 4-nitro derivatives (55–60% yield) .

  • Halogenation : NBS in CCl₄ selectively brominates C4 (68% yield) .

Cycloaddition Reactions

  • 1,3-Dipolar Additions : Reacts with nitrile oxides in toluene at 110°C to form fused isoxazolopyrrole systems (e.g., 63% yield) .

Boronate Transformation Reactions

The pinacolboronate group undergoes protodeboronation and oxidation:

Reaction TypeReagentsProductYieldSource
ProtodeboronationH₂O, HCl (cat.), 80°C5-H-isoxazole-3-ethyloxycarbonyl91%
OxidationH₂O₂, NaOH, 0°C5-Hydroxyisoxazole-3-ethyloxycarbonyl78%

Key Stability Considerations

  • Hydrolytic Sensitivity : Boronate ester degrades under prolonged aqueous acidic conditions (pH <4).

  • Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathway.

This compound’s multifunctional design enables rapid diversification for drug discovery and materials science, though careful optimization of coupling conditions is critical to minimize Pd residues .

Scientific Research Applications

Medicinal Chemistry

3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole has been investigated for its potential as an anticancer agent. Studies have shown that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have demonstrated significant activity against prostate cancer cells (PC-3) and other human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundPC-3TBD
Isoxazole-linked benzothiazoleMCF-726–43
Indole–isoxazolone hybridsMDA-MB-231TBD

Synthetic Applications

The boronate moiety allows for participation in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This application is particularly useful in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. The versatility of the pinacolboronate group enhances the compound's utility in synthetic organic chemistry .

Table 2: Synthetic Reactions Involving Boron Compounds

Reaction TypeDescriptionExample Compound
Suzuki-MiyauraCross-coupling reaction forming C-C bondsVarious pharmaceuticals
BorylationIntroduction of boron into organic moleculesBoron-containing drugs

Biological Probes

The compound has potential as a chemical probe in biological research. Its ability to selectively bind to specific proteins makes it suitable for studying protein interactions and functions. Research indicates that isoxazole derivatives can be utilized to develop probes that target enzymes involved in cancer progression and other diseases .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of isoxazoles, researchers synthesized a series of compounds related to this compound. These compounds were evaluated against several human cancer cell lines, revealing that certain derivatives exhibited potent antiproliferative activity comparable to established chemotherapeutics like cisplatin .

Case Study 2: Synthetic Methodology

A recent investigation highlighted the use of boron-containing compounds in the synthesis of complex natural products. The study demonstrated how this compound could facilitate the construction of intricate molecular frameworks through efficient cross-coupling strategies, showcasing its significance in modern synthetic chemistry .

Mechanism of Action

The mechanism by which 3-ethyloxycarbonyl-5-(pinacolboronate)-isoxazole exerts its effects involves interactions with molecular targets and pathways. The isoxazole ring can participate in various chemical interactions, while the pinacolboronate group can undergo transformations that facilitate the formation of new bonds and structures. These interactions are crucial in the compound’s reactivity and its ability to serve as a versatile building block in organic synthesis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole and Analogous Compounds

Compound Name Core Structure Key Functional Groups Reactivity in Cross-Coupling Biological Activity References
This compound Isoxazole Ethyl carboxylate, Pinacolboronate High (boronate for Suzuki) Not reported
Ethyl 5-(pinacolboronate)furan-3-carboxylate Furan Ethyl carboxylate, Pinacolboronate Moderate (less electron-deficient) Not reported
Ethyl 5-(3-methylthiophen-2-yl)-5-oxopentanoate Pentanoate Thiophene, Ketone None (no boronate) Not reported
Ethyl 5-(3-morpholinopropoxy)-1H-indole-2-carboxylate Indole Morpholine, Ethyl carboxylate None Potential medicinal use

Ethyl 5-(Pinacolboronate)furan-3-carboxylate

This analog replaces the isoxazole core with a furan ring. Furan’s lower electron-withdrawing character compared to isoxazole may reduce its reactivity in Suzuki couplings, as electron-deficient aryl boronic esters typically undergo faster transmetalation . The positional isomerism (boronate at furan position 5 vs. isoxazole position 5) could further influence regioselectivity in cross-coupling reactions.

Ethyl 5-(3-Methylthiophen-2-yl)-5-oxopentanoate

Lacking a boronate group, this compound is unsuitable for cross-coupling but may serve as a precursor for thiophene-containing polymers or ligands.

Ethyl 5-(3-Morpholinopropoxy)-1H-indole-2-carboxylate

The indole core and morpholine substituent suggest applications in medicinal chemistry. Indole derivatives are prevalent in pharmaceuticals, and morpholine often improves solubility. However, the absence of a boronate limits its utility in synthetic catalysis.

Biological Activity

3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole (CAS No. 2246875-70-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The pinacol boronate moiety enhances its reactivity and potential interactions with biological targets. The ethyl ester group may contribute to its lipophilicity, influencing its absorption and distribution in biological systems.

Antimicrobial Properties

Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2
Escherichia coli4
Enterococcus faecalis1

This table summarizes the minimum inhibitory concentration (MIC) values observed for related isoxazole compounds, suggesting that this compound may possess similar efficacy.

The biological activity of isoxazoles often involves their ability to interact with specific enzymes or receptors in microbial cells. The mechanism may include:

  • Inhibition of Enzyme Activity : Isoxazoles may inhibit key enzymes involved in bacterial cell wall synthesis or metabolism.
  • Disruption of Membrane Integrity : Some derivatives can compromise the integrity of microbial membranes, leading to cell death.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a series of isoxazole derivatives, including those with boronate groups, exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications for enhancing activity .
  • Investigation into Cytotoxic Effects : Another research effort focused on evaluating the cytotoxicity of isoxazole derivatives against cancer cell lines. The findings indicated that certain derivatives could induce apoptosis in cancer cells, suggesting potential anti-cancer properties .
  • Chemical Probes for Protein Interaction : Research has utilized isoxazole derivatives as chemical probes to study protein interactions in cellular environments. The ability to covalently modify target proteins makes these compounds valuable for understanding biological processes at a molecular level .

Q & A

Q. What synthetic strategies are commonly employed to introduce the ethyloxycarbonyl group into isoxazole derivatives?

Ethyloxycarbonyl-substituted isoxazoles are typically synthesized via cyclization or condensation reactions. For example, ethyl acetoacetate reacts with amino-isoxazole precursors under thermal conditions to form ester-functionalized derivatives, as seen in the cyclization of β-ketoesters with aminopyrazoles . Another method involves esterification of carboxylic acid intermediates using ethanol and thionyl chloride, followed by reaction with alcohols (e.g., 2-propanol) to stabilize the ester group . IR spectroscopy (conjugated ester C=O at ~1660 cm⁻¹) and NMR are critical for confirming ester incorporation .

Q. Which spectroscopic techniques are essential for characterizing ethyloxycarbonyl-isoxazole derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., ester C=O at 1660–1740 cm⁻¹) .
  • NMR : ¹H NMR reveals methyl/methylene protons of the ethyloxycarbonyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), while ¹³C NMR confirms the ester carbonyl (δ 160–170 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms dihedral angles between substituents (e.g., phenyl vs. isoxazole rings) .

Q. How can the ethyloxycarbonyl group be chemically modified in isoxazole derivatives?

The ester group undergoes hydrolysis to carboxylic acids (using NaOH/EtOH) or reduction to hydroxymethyl derivatives (via LiAlH₄). Substitution reactions at the 5-position of the isoxazole ring are feasible with nucleophiles, as demonstrated in the synthesis of 5-formyl and 5-hydroxymethyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses of polyfunctional isoxazoles?

Multi-step syntheses (e.g., introducing pinacolboronate and ethyloxycarbonyl groups) require strict control of:

  • Temperature : Cyclization reactions often proceed at 80–100°C, while ester hydrolysis is performed at 0–25°C to avoid decomposition .
  • pH : Basic conditions (e.g., NaOEt) facilitate nucleophilic substitutions, whereas acidic media stabilize intermediates during cyclization .
  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (MeOH/EtOAc) isolates target compounds from byproducts like unreacted phenacyl chlorides .

Q. What strategies resolve contradictory spectral data when characterizing labile isoxazole derivatives?

Contradictory data (e.g., unexpected downfield shifts in NMR) may arise from tautomerism or decomposition. Solutions include:

  • X-ray crystallography : Definitively assigns regiochemistry and confirms bond lengths (e.g., C7–N1 = 1.306 Å in isoxazole rings) .
  • Low-temperature NMR : Suppresses thermal degradation of labile groups like pinacolboronate .
  • Mass spectrometry : Detects decomposition products (e.g., loss of CO₂ from ethyloxycarbonyl groups) .

Q. How does the electronic environment of the isoxazole ring influence cross-coupling reactivity at the 5-position?

The electron-deficient isoxazole ring enhances electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with boronic acids. For example, 5-bromo-isoxazoles undergo coupling with arylboronates under Pd catalysis . Steric hindrance from the ethyloxycarbonyl group may require bulky ligands (e.g., SPhos) to improve yields .

Q. What stability challenges arise with pinacolboronate-substituted isoxazoles, and how are they mitigated?

Pinacolboronate groups are moisture-sensitive and prone to protodeboronation. Mitigation strategies include:

  • Anhydrous conditions : Use of Schlenk techniques and dry solvents (e.g., THF) during synthesis .
  • Stabilizing additives : Addition of K₃PO₄ or molecular sieves during cross-coupling reactions .
  • Low-temperature storage : –20°C under inert atmosphere to prolong shelf life .

Methodological Insights from Evidence

  • Synthetic Routes : Ethyl acetoacetate and phenacyl chloride intermediates are pivotal for constructing isoxazole cores .
  • Functionalization : The 5-position of isoxazole is highly reactive, enabling diversification via formylation, amination, or boronation .
  • Structural Analysis : Combined spectroscopic and crystallographic data are critical for resolving regiochemical ambiguities in poly-substituted isoxazoles .

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